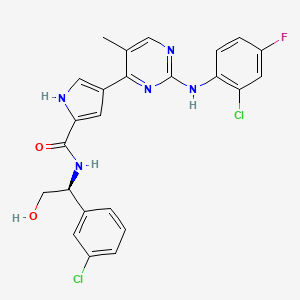

VX-11e

説明

4-[2-(2-chloro-4-fluoroanilino)-5-methyl-4-pyrimidinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide is a heteroarene and an aromatic amide.

科学的研究の応用

がん研究:メラノーマ治療

VX-11eは、メラノーマの治療に有効であることが示されています。ヒトメラノーマRPDX腫瘍を有するNSGマウスにおける研究では、this compoundを50 mg/kgの用量で経口投与したところ、pRSKおよび腫瘍増殖を強力に阻害しました。 BKM120と併用すると、腫瘍増殖阻害の改善が見られました .

がん遺伝子経路の阻害

This compoundは、様々なヒトのがんに関連するRas/Raf/MEK/ERKシグナル伝達経路の一部であるERK(細胞外シグナル調節キナーゼ)の強力かつ選択的な阻害剤です .

腫瘍増殖の抑制

この化合物は、メラノーマ異種移植片モデルにおける腫瘍増殖を抑制し、様々なヒトがん細胞株の増殖と生存率を低下させることが見出されました .

細胞周期停止

This compoundは、G0/G1細胞周期停止に影響を与え、p21細胞周期抑制因子の高発現を誘導します。p21細胞周期抑制因子は、細胞分裂の制御に不可欠であり、がん治療に関連しています .

作用機序

Target of Action

VX-11e, also known as TCS ERK 11e, is a potent and selective inhibitor of ERK (Extracellular Signal-Regulated Kinase) . ERK is a key regulator in the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . This pathway is associated with various human cancers .

Mode of Action

This compound interacts with ERK by binding to it, thereby inhibiting its activity . This inhibition disrupts the downstream signaling of the Ras/Raf/MEK/ERK pathway . The inhibition of ERK by this compound is considered a promising approach to avoid ERK reactivation caused by upstream kinases BRAF, MEK1/2, and KRAS, as well as by receptor tyrosine kinase inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ras/Raf/MEK/ERK signaling pathway . This pathway is implicated in numerous cancers, making it an attractive therapeutic target . By inhibiting ERK, this compound disrupts this pathway, affecting cell proliferation, differentiation, and survival .

Pharmacokinetics

This compound is orally bioavailable in both rats and mice . .

Result of Action

The inhibition of ERK by this compound results in decreased cell proliferation and increased apoptosis . Specifically, this compound has been shown to significantly decrease ERK activation in various cell lines tested . Furthermore, the molecular mechanism of these effects might be attributed to an increased expression of p21 and a decreased expression of survivin and NF-κB in all cell lines tested except from K562 cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound. It has been found that when this compound is used in combination with BKM120, it significantly improves tumor growth inhibition . .

生化学分析

Biochemical Properties

VX-11e plays a significant role in biochemical reactions, particularly in the ERK signaling pathway. It interacts with ERK, a key regulator that controls proliferation, differentiation, and cell survival . This compound significantly decreases ERK activation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits the growth of leukemia cells, affects cell cycle, and induces apoptosis . It also reduces the expression of survivin and NF-κB in all cell lines tested .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules and enzyme inhibition . This compound significantly decreases ERK activation, which might be attributed to an increased expression of p21 and a decreased expression of survivin and NF-κB .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In NSG mice bearing human melanoma RPDX tumors, this compound (50 mg/kg, orally administered) effectively inhibits pRSK and tumor growth .

Metabolic Pathways

This compound is involved in the ERK signaling pathway, interacting with various enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

特性

IUPAC Name |

4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTVMXLIGHTZJC-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469774 | |

| Record name | VX-11e | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

896720-20-0 | |

| Record name | VX-11e | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

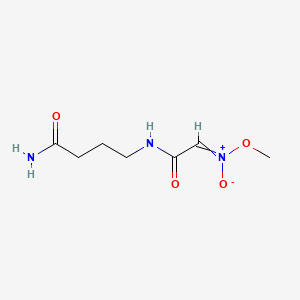

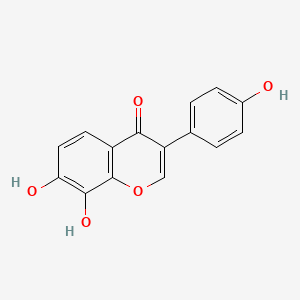

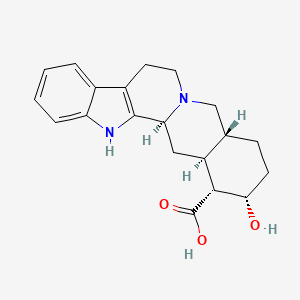

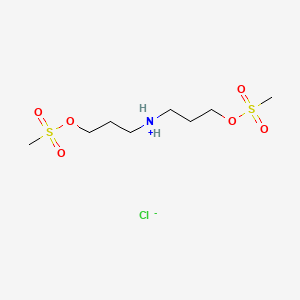

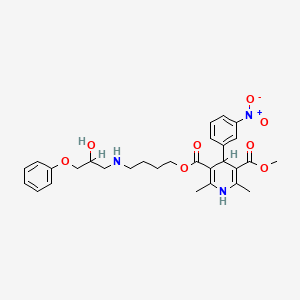

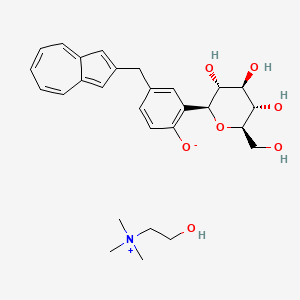

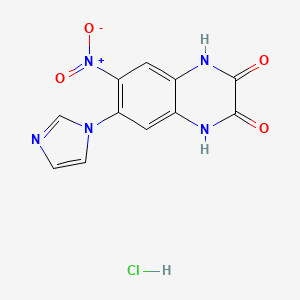

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-(7-ethylfuro[2,3-g]indazol-1-yl)propan-2-amine](/img/structure/B1683498.png)

![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B1683499.png)

![2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B1683508.png)

![4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1683510.png)